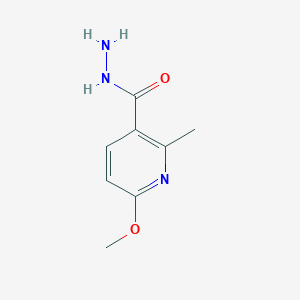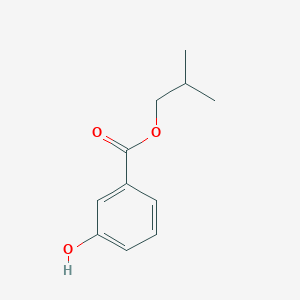
2-Methylpropyl 3-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropyl 3-hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from the esterification of 3-hydroxybenzoic acid with 2-methylpropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-hydroxybenzoate typically involves the esterification reaction between 3-hydroxybenzoic acid and 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. Industrial processes may also incorporate advanced purification techniques, such as chromatography, to achieve high-purity compounds.
化学反応の分析
Types of Reactions
2-Methylpropyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a carboxyl group, resulting in the formation of 2-Methylpropyl 3-carboxybenzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2-Methylpropyl 3-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: 2-Methylpropyl 3-carboxybenzoate
Reduction: 2-Methylpropyl 3-hydroxybenzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
2-Methylpropyl 3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of fragrances, flavors, and preservatives due to its ester functional group.
作用機序
The mechanism of action of 2-Methylpropyl 3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-hydroxybenzoic acid and 2-methylpropanol, which may exert biological effects. The hydroxyl group on the benzene ring can participate in hydrogen bonding and other interactions with biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Isobutyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate:
Methyl 4-hydroxybenzoate:
Uniqueness
2-Methylpropyl 3-hydroxybenzoate is unique due to its specific ester linkage and the position of the hydroxyl group on the benzene ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63638-02-8 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
2-methylpropyl 3-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-4-3-5-10(12)6-9/h3-6,8,12H,7H2,1-2H3 |
InChIキー |
WONJXDOZKTVJIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)




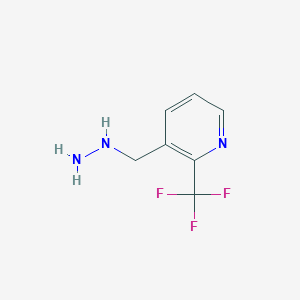
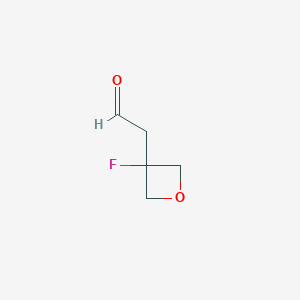
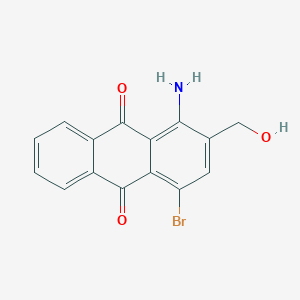
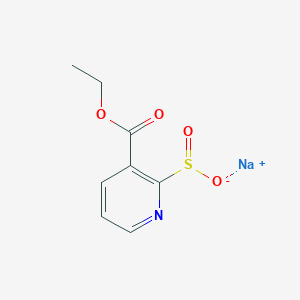
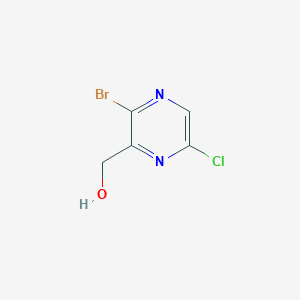
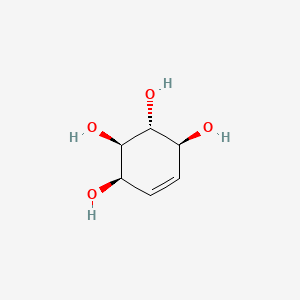
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
